S.pombe lumazine synthase-IN-1

Description

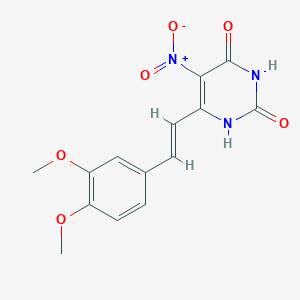

The exact mass of the compound 6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is 319.08043514 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSLOHMKDSSQHQ-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of S. pombe Lumazine Synthase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of S. pombe lumazine synthase-IN-1, a notable inhibitor of the riboflavin biosynthesis pathway. This document details the discovery process, including the high-throughput screening methodology, presents key quantitative data for a series of related inhibitors, outlines the experimental protocols for enzymatic assays, and describes the synthesis of this class of compounds.

Discovery of a Novel Class of S. pombe Lumazine Synthase Inhibitors

A significant breakthrough in the identification of Schizosaccharomyces pombe lumazine synthase inhibitors came from a high-throughput screening (HTS) of a 100,000 compound library.[1] This screening led to the discovery of a lead compound, (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) , which served as the basis for the development of a series of potent inhibitors.[1]

The HTS assay was ingeniously designed based on the competitive binding of inhibitors with riboflavin to the active site of S. pombe lumazine synthase.[1] The principle of this assay relies on the fluorescence properties of riboflavin, which is highly fluorescent in its free form but non-fluorescent when bound to the enzyme.[1] The displacement of bound riboflavin by a potential inhibitor results in a measurable increase in fluorescence, providing a robust and sensitive method for identifying active compounds.[1]

Subsequent optimization of the initial hit through systematic structural modifications led to the synthesis of more potent inhibitors, including (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) .[1] Another key inhibitor identified in this class is S. pombe lumazine synthase-IN-1 , chemically known as (E)-5-nitro-6-(3,4-dimethoxystyryl)pyrimidine-2,4(1H,3H)-dione , with the CAS number 331726-35-3.

Quantitative Data: Inhibitory Potency

The inhibitory activities of the lead compound and its optimized analogs were quantified by determining their inhibition constants (Ki) against lumazine synthase from both S. pombe and Mycobacterium tuberculosis. The data are summarized in the table below for comparative analysis.

| Compound | CAS Number | Ki vs S. pombe Lumazine Synthase (µM) | Ki vs M. tuberculosis Lumazine Synthase (µM) |

| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) | Not specified | 210 | 95 |

| (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) | Not specified | Not reported | 3.7 |

| S. pombe lumazine synthase-IN-1 | 331726-35-3 | 243 | 9.6 |

Experimental Protocols

High-Throughput Screening (HTS) Assay

This fluorescence-based competitive binding assay is designed for the rapid screening of large compound libraries.

Principle: The assay measures the increase in fluorescence that occurs when a compound displaces riboflavin from the active site of S. pombe lumazine synthase.

Materials:

-

S. pombe lumazine synthase

-

Riboflavin

-

Screening compounds dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 5 mM EDTA, 5 mM DTT

-

384-well microplates

Procedure:

-

Prepare a solution of S. pombe lumazine synthase pre-incubated with a quenching concentration of riboflavin in the assay buffer.

-

Dispense the enzyme-riboflavin complex into the wells of a 384-well microplate.

-

Add the screening compounds from the library to the wells.

-

Incubate the plates at room temperature for a sufficient time to allow for competitive binding to reach equilibrium.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for riboflavin.

-

An increase in fluorescence compared to a control (enzyme-riboflavin complex with DMSO) indicates a potential inhibitor.

Enzymatic Assay for Inhibition Constant (Ki) Determination

A kinetic assay is used to determine the inhibition constants and the mechanism of inhibition for the hit compounds identified in the HTS.

Principle: The rate of the enzymatic reaction catalyzed by lumazine synthase is measured in the presence and absence of the inhibitor. The reaction follows the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine.

Materials:

-

S. pombe lumazine synthase

-

5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (Substrate 1)

-

3,4-dihydroxy-2-butanone-4-phosphate (Substrate 2)

-

Inhibitor compound

-

Assay Buffer: 100 mM K/Na-phosphate (pH 7.0), 5 mM EDTA, 5 mM DTT

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures in a total volume of 1 mL containing the assay buffer, a fixed concentration of Substrate 2 (e.g., 100 µM), and varying concentrations of Substrate 1 (e.g., 1.5 - 15 µM).

-

For inhibitor studies, include the inhibitor at several fixed concentrations (e.g., 0, 25, 50, 75 µM).

-

Initiate the reaction by adding S. pombe lumazine synthase.

-

Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Determine the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Analyze the data using Lineweaver-Burk plots or non-linear regression to determine the Ki and the mode of inhibition (e.g., competitive).

Synthesis of S. pombe Lumazine Synthase-IN-1 and Analogs

The synthesis of (E)-5-nitro-6-(styryl)pyrimidine-2,4(1H,3H)-diones is typically achieved through a condensation reaction between 5-nitro-6-methyluracil and an appropriately substituted benzaldehyde.

General Synthetic Scheme:

Caption: General synthesis of styrylpyrimidine-diones.

Example Synthesis of S. pombe Lumazine Synthase-IN-1:

A mixture of 5-nitro-6-methyluracil and 3,4-dimethoxybenzaldehyde is refluxed in a suitable solvent such as ethanol, with a catalytic amount of a base like piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield the desired (E)-5-nitro-6-(3,4-dimethoxystyryl)pyrimidine-2,4(1H,3H)-dione.

Riboflavin Biosynthesis Pathway and Discovery Workflow

The following diagrams illustrate the biochemical pathway in which lumazine synthase is a key enzyme and the general workflow for the discovery and development of its inhibitors.

Caption: Simplified riboflavin biosynthesis pathway.

Caption: Inhibitor discovery and development workflow.

References

The Riboflavin Biosynthesis Pathway in Schizosaccharomyces pombe: A Technical Guide for Antifungal Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Riboflavin (vitamin B2) is an essential precursor for the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a wide range of metabolic redox reactions. While humans obtain riboflavin through their diet, many fungi, including the model organism Schizosaccharomyces pombe, possess a de novo biosynthesis pathway. The absence of this pathway in humans makes it an attractive and specific target for the development of novel antifungal agents. This technical guide explores the role of the riboflavin biosynthesis pathway in the context of fungal pathogenesis, utilizing S. pombe as a powerful model system for research and drug discovery. We will delve into the core components of the pathway, present quantitative data from related pathogenic fungi to underscore its importance in virulence, and provide detailed experimental protocols and visualizations to facilitate further investigation.

Introduction: S. pombe as a Model for Fungal Pathogenesis Research

Schizosaccharomyces pombe, a non-pathogenic fission yeast, serves as an excellent model organism for studying fundamental cellular processes that are conserved in pathogenic fungi and humans.[1][2][3] Its genetic tractability, well-annotated genome, and the vast array of available molecular tools make it an ideal platform for dissecting complex biological pathways and for preclinical evaluation of potential drug targets.[4][5][6] While not a pathogen itself, S. pombe can be used to model specific aspects of fungal virulence, such as invasive growth and biofilm formation.[4][7]

The riboflavin biosynthesis pathway is a prime example of a conserved fungal pathway with significant potential for therapeutic intervention. Studies in pathogenic Candida species have demonstrated that this pathway is essential for their virulence.[8][9][10] Deletion of genes within this pathway renders the fungi avirulent, highlighting its critical role in establishing and maintaining infection.[8][9][10]

The Riboflavin Biosynthesis Pathway in S. pombe

The biosynthesis of riboflavin in fungi is a multi-step enzymatic process that converts GTP and ribulose-5-phosphate into riboflavin. The core enzymes and their corresponding genes in S. pombe are homologous to those found in other fungi, including pathogenic species.

The key enzymes in the pathway are:

-

GTP cyclohydrolase II: Catalyzes the first committed step in the pathway.

-

2,5-diamino-6-ribosylamino-4-(3H)-pyrimidinone-5'-phosphate reductase

-

2,5-diamino-6-ribitylamino-4-(3H)-pyrimidinone-5'-phosphate deaminase

-

3,4-dihydroxy-2-butanone-4-phosphate synthase

-

6,7-dimethyl-8-ribityllumazine synthase: The rib5+ gene in S. pombe encodes a riboflavin synthase.[11][12]

-

Riboflavin synthase: Catalyzes the final step in the formation of riboflavin.

A detailed representation of the pathway can be found in the KEGG Pathway database for Schizosaccharomyces pombe.[13]

Signaling Pathway Diagram

References

- 1. About Pombe - PombeNet Forsburg Lab [dornsife.usc.edu]

- 2. Schizosaccharomyces pombe - Wikipedia [en.wikipedia.org]

- 3. From model organism to medical advances – scienceinschool.org [scienceinschool.org]

- 4. researchgate.net [researchgate.net]

- 5. Genetic Studies with the Fission Yeast Schizosaccharomyces pombe Suggest Involvement of Wee1, Ppa2, and Rad24 in Induction of Cell Cycle Arrest by Human Immunodeficiency Virus Type 1 Vpr - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reorganization of the Growth Pattern of Schizosaccharomyces pombe in Invasive Filament Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The riboflavin biosynthetic pathway as a novel target for antifungal drugs against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Riboflavin synthase of Schizosaccharomyces pombe. Protein dynamics revealed by 19F NMR protein perturbation experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Riboflavin synthase of Schizosaccharomyces pombe. Protein dynamics revealed by 19F NMR protein perturbation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KEGG PATHWAY: Riboflavin metabolism - Schizosaccharomyces pombe (fission yeast) [kegg.jp]

Lumazine Synthase: A Promising Target for Novel Antifungal Therapies

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] The existing arsenal of antifungal agents is limited to a few drug classes, many of which are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity.[2][3][4] This underscores the urgent need for novel antifungal drugs with new mechanisms of action.[5][6] A particularly promising strategy involves targeting metabolic pathways that are essential for the fungus but absent in the human host, thereby minimizing the potential for off-target effects.[3]

The riboflavin (vitamin B2) biosynthesis pathway represents an exemplary target that fits this criterion.[7][8][9][10] While humans obtain this essential vitamin through their diet, it is synthesized de novo by most fungi and bacteria.[9][11] Every enzyme in this pathway has been shown to be essential for the viability and virulence of pathogenic fungi such as Candida albicans and Candida glabrata.[8][9] This guide focuses on lumazine synthase, the penultimate enzyme in this pathway, as a compelling and validated target for the development of new antifungal agents.[7][10][12]

The Fungal Riboflavin Biosynthesis Pathway

The synthesis of riboflavin in fungi begins with GTP and ribulose-5-phosphate and proceeds through a series of enzymatic steps.[9][13][14] Lumazine synthase (LS), encoded by the RIB4 gene in some fungi, catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine.[12][15][16] This lumazine is the direct precursor for the final step of riboflavin synthesis.

Structural and Biochemical Properties

Fungal lumazine synthase typically assembles into pentameric or decameric quaternary structures.[7][12][17][18] This is distinct from the icosahedral (60-subunit) capsids found in some bacteria like Bacillus subtilis.[17][19] The crystal structure of lumazine synthase from Candida albicans has been solved, revealing a pentameric assembly both in crystals and in solution.[7][10] The active site of the enzyme is located at the interface between adjacent subunits within the pentamer, with key catalytic residues contributed by neighboring monomers.[20][21] This structural arrangement underscores the importance of the enzyme's oligomerization for its catalytic function.

Target Validation: Why Lumazine Synthase is a Prime Candidate

The validation of lumazine synthase as an antifungal drug target is supported by several key lines of evidence:

-

Essentiality: The entire riboflavin biosynthesis pathway is essential for the viability of pathogenic fungi.[8][9] Studies using auxotrophic strains that mimic the effect of a drug targeting this pathway show rapid mortality in the absence of external riboflavin.[8][13]

-

Host Selectivity: The pathway is completely absent in humans, ensuring that inhibitors are highly selective for the fungal enzyme and are less likely to cause host toxicity.[7][9][10]

-

Virulence Factor: The pathway is critical for fungal virulence. In a systemic mouse model of infection, a Candida albicans strain with a deletion in the RIB1 gene (the first step in the pathway) was avirulent, and the fungal burden in the kidneys and brain was significantly reduced.[8][9][13]

-

Low Resistance Potential: While fungi can import external riboflavin, the identified transporter in C. albicans (Rut1) is not efficient enough to support growth at the low physiological concentrations of riboflavin found in the human body.[8][13] This suggests that riboflavin uptake is unlikely to serve as a viable resistance mechanism against drugs that inhibit its synthesis.[8][13]

Inhibitors and Quantitative Data

Several small molecules have been identified as inhibitors of fungal lumazine synthase. High-throughput screening and subsequent characterization have yielded compounds that bind to the active site with micromolar affinity. Isothermal titration calorimetry (ITC) has been used to confirm the high-affinity binding of inhibitors to C. albicans lumazine synthase.[7][10] While many identified compounds serve as excellent research tools, they often lack potent antifungal activity in whole-cell assays, likely due to poor cell penetration.[22]

| Inhibitor | Fungal Species | Inhibition Constant (Ki) | Inhibition Type | Reference |

| 1,3,6,8-Tetrahydroxy-2,7-naphthyridine | Schizosaccharomyces pombe | 350 ± 76 µM | Competitive | [11] |

| Tetraazaperylenehexaone derivative | Schizosaccharomyces pombe | 66 ± 13 µM (in Tris buffer) | Competitive | [11] |

| Tetraazaperylenehexaone derivative | Schizosaccharomyces pombe | 22 ± 4 µM (in phosphate buffer) | Competitive | [11] |

| Riboflavin | Schizosaccharomyces pombe | - | Binds to active site | [11][16] |

| Various Pyrimidine Derivatives | Candida albicans | Micromolar range (Kd) | - | [7][10] |

Table 1: Summary of selected inhibitors for fungal lumazine synthase.

Experimental Protocols and Methodologies

The discovery and validation of lumazine synthase inhibitors involve a series of established biochemical and cellular assays.

Experimental Workflow for Inhibitor Discovery

The process of identifying and validating novel inhibitors targeting lumazine synthase follows a structured pipeline from initial screening to preclinical evaluation.

Lumazine Synthase Enzyme Kinetics Assay

Principle: The activity of lumazine synthase is typically monitored by coupling the reaction to riboflavin synthase, which converts the product, 6,7-dimethyl-8-ribityllumazine, into the fluorescent product riboflavin. Alternatively, the consumption of the unstable substrate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione can be monitored.

Protocol Outline:

-

Substrate Preparation: 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is freshly prepared by catalytic hydrogenation of its stable nitro-precursor.[10] (S)-3,4-dihydroxy-2-butanone 4-phosphate is generated from ribulose 5-phosphate using recombinant 3,4-dihydroxy-2-butanone 4-phosphate synthase.[10]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

-

Enzyme and Inhibitor: Add a defined concentration of purified recombinant fungal lumazine synthase to the buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of the test compound.

-

Initiation: Start the reaction by adding the two substrates.

-

Detection: If using a coupled assay with riboflavin synthase, monitor the increase in fluorescence corresponding to riboflavin formation (Excitation ~450 nm, Emission ~530 nm).

-

Data Analysis: Calculate initial reaction velocities from the progress curves. For inhibition studies, determine the inhibition constant (Ki) and mode of inhibition by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).[11]

High-Throughput Screening (HTS) by Fluorescence Displacement

Principle: This assay, developed using Schizosaccharomyces pombe lumazine synthase, leverages the fact that riboflavin is highly fluorescent in solution but non-fluorescent when bound to the enzyme's active site.[11][16] Compounds that compete with riboflavin for binding will displace it, causing a measurable increase in fluorescence.[11][16]

Protocol Outline:

-

Complex Formation: Prepare a pre-formed, non-fluorescent complex of recombinant S. pombe lumazine synthase and riboflavin in a suitable buffer (e.g., Tris buffer, pH 7.0) in microtiter plates.

-

Compound Addition: Add compounds from a chemical library to the wells.

-

Incubation: Allow the plates to incubate at room temperature to reach binding equilibrium.

-

Fluorescence Reading: Measure the fluorescence in each well using a plate reader.

-

Hit Identification: Wells showing a significant increase in fluorescence compared to negative controls (containing only the enzyme-riboflavin complex and vehicle) are scored as primary hits.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between an inhibitor and the target enzyme.

Protocol Outline:

-

Sample Preparation: Prepare solutions of purified lumazine synthase in the sample cell and the inhibitor in the injection syringe, both in the same dialysis buffer to minimize heats of dilution.

-

Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.

-

Data Acquisition: A binding isotherm is generated by plotting the heat change per injection against the molar ratio of inhibitor to protein.

-

Data Analysis: Fit the isotherm to a suitable binding model to extract the thermodynamic parameters, including the dissociation constant (Kd).[7][10]

Fungal Gene Knockout for Target Validation

Principle: Deleting the gene encoding lumazine synthase (RIB4) in a pathogenic fungus provides the ultimate validation of its essentiality for growth and virulence. Modern methods often use CRISPR/Cas9 for efficient gene editing.

Protocol Outline (General):

-

Construct Design: Design a guide RNA (sgRNA) specific to the RIB4 gene. Prepare a donor DNA template containing flanking homology arms upstream and downstream of the RIB4 coding sequence, along with a selectable marker (e.g., an antibiotic resistance gene).

-

Transformation: Introduce the Cas9 nuclease, the sgRNA, and the donor DNA template into fungal protoplasts using methods like PEG-mediated transformation.[23]

-

Selection: Select for transformants that have successfully integrated the selectable marker.

-

Verification: Screen the resulting colonies by PCR to confirm the correct homologous recombination event and the deletion of the target gene. Further confirmation can be done by Southern blotting or sequencing.

-

Phenotypic Analysis: Characterize the resulting knockout mutant for riboflavin auxotrophy, growth defects, and attenuated virulence in an animal infection model.[23][24][25]

Conclusion and Future Outlook

Lumazine synthase stands out as a highly credible and well-validated target for the development of novel antifungal agents. Its essential role in a metabolic pathway that is absent in humans provides a clear avenue for achieving selective toxicity. While initial inhibitors have shown promise in biochemical assays, the critical next step is the development of compounds with improved cellular permeability to translate enzymatic inhibition into potent, whole-cell antifungal activity. The structural and biochemical knowledge base, combined with robust experimental methodologies, provides a solid foundation for structure-based drug design and optimization campaigns. Targeting lumazine synthase offers a scientifically sound and promising strategy to expand our limited arsenal in the fight against life-threatening fungal infections.

References

- 1. Review on fungal enzyme inhibitors – potential drug targets to manage human fungal infections - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The antifungal pipeline: a reality check - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idstewardship.com [idstewardship.com]

- 4. Current Antifungals and the Developing Pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. Frontiers | Editorial: Antifungal Pipeline: Build It Strong; Build It Better! [frontiersin.org]

- 7. Lumazine synthase from Candida albicans as an anti-fungal target enzyme: structural and biochemical basis for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The riboflavin biosynthetic pathway as a novel target for antifungal drugs against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [ourarchive.otago.ac.nz]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The lumazine synthase/riboflavin synthase complex: shapes and functions of a highly variable enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Studies on the lumazine synthase/riboflavin synthase complex of Bacillus subtilis: crystal structure analysis of reconstituted, icosahedral beta-subunit capsids with bound substrate analogue inhibitor at 2.4 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sequence determinants of quaternary structure in lumazine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A structure-based model of the reaction catalyzed by lumazine synthase from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis [mdpi.com]

- 24. Concomitant knockout of target and transporter genes in filamentous fungi by genome co‐editing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fungal Functional Genomics: Tunable Knockout-Knock-in Expression and Tagging Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of Schizosaccharomyces pombe Lumazine Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of lumazine synthase from the fission yeast Schizosaccharomyces pombe. Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, making it a potential target for the development of novel antifungal agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological and experimental workflows.

Core Data Summary

The following tables provide a consolidated view of the quantitative data available for S. pombe lumazine synthase and its interactions with various ligands.

Table 1: Quaternary Structure and Physical Properties

| Parameter | Value | Reference |

| Quaternary Structure | Homopentamer | [1] |

| Subunit Molecular Weight | 17 kDa | [1] |

| Apparent Molecular Mass | 87 kDa | [1] |

| Sedimentation Coefficient | 5.0 S (at 20°C) | [1] |

Table 2: Crystallographic Data of S. pombe Lumazine Synthase

| PDB ID | Ligand | Resolution (Å) | Space Group | Reference |

| 1KYX | 6-carboxyethyl-7-oxo-8-ribityllumazine | Not Specified | Not Specified | [2] |

| Not Specified | Riboflavin | Not Specified | C222₁ | [1][3] |

| Not Specified | 5-nitro-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione | Not Specified | Not Specified | [3] |

Table 3: Enzyme Kinetics

| Substrate | Km (µM) | Vmax (nmol·mg⁻¹·h⁻¹) | Reference |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 | [1] |

| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 | [1] |

Table 4: Ligand Binding Affinities

| Ligand | Binding Constant (Kd/Ki) | Buffer Conditions | Reference |

| Riboflavin | Kd = 1.2 µM | Not Specified | [1][3][4] |

| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | Ki = 95 µM (vs. M. tuberculosis LS) | Not Specified | [5] |

| 1,3,6,8-tetrahydroxy-2,7-naphthyridine derivative (oxidized product) | Ki = 66 ± 13 µM | Tris buffer | [6] |

| 1,3,6,8-tetrahydroxy-2,7-naphthyridine derivative (oxidized product) | Ki = 22 ± 4 µM | Phosphate buffer | [6] |

| 1,3,6,8-tetrahydroxy-2,7-naphthyridine (reactant) | Ki = 350 ± 76 µM | Not Specified | [6] |

Signaling Pathway and Experimental Workflows

Visual representations of the riboflavin biosynthesis pathway and a typical experimental workflow for structural studies are provided below using Graphviz (DOT language).

Riboflavin Biosynthesis Pathway in S. pombe

Caption: The riboflavin biosynthesis pathway in S. pombe, highlighting the role of lumazine synthase.

Experimental Workflow for Structural Analysis of S. pombe Lumazine Synthase

Caption: A generalized experimental workflow for determining the crystal structure of lumazine synthase.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the study of S. pombe and other lumazine synthases.

Recombinant Protein Expression and Purification

-

Gene Cloning and Vector Construction : A cDNA sequence for S. pombe lumazine synthase is typically cloned into an E. coli expression vector, such as pET or pNCO113.[1][7] Restriction sites can be introduced via PCR for ligation into the vector.[7] For purification purposes, an affinity tag (e.g., His-tag) may be incorporated.

-

Protein Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[7] Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[7]

-

Cell Lysis and Clarification : Bacterial cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., phosphate buffer). Cell lysis can be achieved by sonication or French press. The cell lysate is then clarified by ultracentrifugation to remove cell debris.[8]

-

Purification : The soluble protein fraction is subjected to one or more chromatography steps. Common techniques include:

-

Affinity Chromatography : If a His-tag is used, Nickel-NTA affinity chromatography is a standard initial purification step.

-

Ion-Exchange Chromatography : This separates proteins based on their net charge.

-

Size-Exclusion Chromatography (Gel Filtration) : This step separates proteins based on their size and can also be used to confirm the oligomeric state of the enzyme.[9]

-

Crystallization

-

Crystallization Method : The hanging drop vapor diffusion method is commonly employed for crystallizing lumazine synthase.[10] A droplet containing the purified protein, a precipitant solution, and buffer is equilibrated against a larger reservoir of the precipitant solution.

-

Crystallization Conditions : Crystals of S. pombe lumazine synthase have been obtained, although specific conditions are not always detailed in the initial abstracts.[1] For other lumazine synthases, precipitants like polyethylene glycol (PEG) 8000 or ammonium sulfate have been used.[10] The presence of a ligand or inhibitor can be crucial for obtaining high-quality crystals.[11]

X-ray Diffraction and Structure Determination

-

Data Collection : X-ray diffraction data are collected from the protein crystals, often using a synchrotron radiation source to obtain high-resolution data.[11] Data are typically collected at cryogenic temperatures to minimize radiation damage.

-

Data Processing : The diffraction images are processed to determine the space group, unit cell dimensions, and the intensities of the reflections.

-

Structure Solution : The phase problem is often solved using molecular replacement, especially if a homologous structure is available (e.g., lumazine synthase from another species like Bacillus subtilis).[9][12]

-

Model Building and Refinement : An initial atomic model is built into the electron density map. This model is then refined using computational methods to improve its fit to the experimental data and to ensure reasonable stereochemistry.[11][12] Non-crystallographic symmetry restraints can be applied if multiple copies of the molecule are present in the asymmetric unit.[11]

Enzyme Kinetics Assay

-

Reaction Mixture : A typical assay mixture contains a buffer (e.g., Tris-HCl), the enzyme, and one of the substrates (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione).[13]

-

Initiation of Reaction : The reaction is initiated by the addition of the second substrate (e.g., 3,4-dihydroxy-2-butanone 4-phosphate).[1]

-

Detection : The formation of the product, 6,7-dimethyl-8-ribityllumazine, can be monitored spectrophotometrically or fluorometrically. For inhibitor studies, the change in fluorescence upon displacement of a fluorescent ligand like riboflavin from the active site can be used in a high-throughput screening (HTS) assay.[5]

-

Data Analysis : Initial reaction velocities are measured at various substrate concentrations. The kinetic parameters, Km and Vmax, are then determined by fitting the data to the Michaelis-Menten equation.[14] For inhibitors, the inhibition constant (Ki) and the mechanism of inhibition can be determined by performing the assay in the presence of varying concentrations of the inhibitor.[13]

References

- 1. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. flavins.info [flavins.info]

- 4. The structural basis of riboflavin binding to Schizosaccharomyces pombe 6,7-dimethyl-8-ribityllumazine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of Brucella lumazine Synthase Recombinant Protein to Design a Subunit Vaccine against Undulant Fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. X-ray structure analysis and crystallographic refinement of lumazine synthase from the hyperthermophile Aquifex aeolicus at 1.6 A resolution: determinants of thermostability revealed from structural comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystallization and preliminary x-ray diffraction analysis of the lumazine synthase from Brucella abortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the lumazine synthase/riboflavin synthase complex of Bacillus subtilis: crystal structure analysis of reconstituted, icosahedral beta-subunit capsids with bound substrate analogue inhibitor at 2.4 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The atomic structure of pentameric lumazine synthase from Saccharomyces cerevisiae at 1.85 A resolution reveals the binding mode of a phosphonate intermediate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme kinetics - Wikipedia [en.wikipedia.org]

Unveiling the Binding Landscape of S. pombe Lumazine Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizosaccharomyces pombe lumazine synthase, a key enzyme in the riboflavin biosynthesis pathway, represents a potential target for the development of novel antifungal agents. Understanding the intricacies of inhibitor binding to this enzyme is paramount for structure-based drug design. This technical guide provides an in-depth analysis of the binding site of a representative inhibitor with S. pombe lumazine synthase. In the absence of publicly available data for a specific inhibitor designated "S.pombe lumazine synthase-IN-1," this document will utilize data from well-characterized inhibitors of lumazine synthase from other organisms, such as Mycobacterium tuberculosis and Bacillus anthracis, as a proxy. The fundamental structural and functional conservation of the lumazine synthase active site across species makes this a scientifically robust approach for illustrating the principles of inhibitor binding.

Quantitative Analysis of Inhibitor Binding

The interaction of inhibitors with lumazine synthase can be quantified through various biophysical techniques. The following tables summarize key binding parameters for representative inhibitors, providing a comparative overview of their affinity and thermodynamic profile.

Table 1: Inhibition Constants for Lumazine Synthase

| Inhibitor Class | Representative Inhibitor | Organism | Ki (μM) | Inhibition Type |

| Pyrimidine Derivative | Compound A | Bacillus anthracis | 5.8 ± 0.6 | Competitive |

| Pyrimidine Derivative | Compound B | Bacillus anthracis | 12.3 ± 1.2 | Competitive |

| Pyrimidine Derivative | Compound C | Bacillus anthracis | 25.0 ± 2.5 | Competitive |

Data adapted from studies on Bacillus anthracis lumazine synthase as a proxy.[1]

Table 2: Thermodynamic Parameters of Inhibitor Binding via Isothermal Titration Calorimetry (ITC)

| Inhibitor Class | Representative Inhibitor | Organism | Dissociation Constant (Kd) (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Purinetrione | Inhibitor 1 | Mycobacterium tuberculosis | 10.5 | -8.2 | 1.4 |

| Purinetrione | Inhibitor 2 | Mycobacterium tuberculosis | 5.2 | -9.5 | 2.3 |

Data adapted from studies on Mycobacterium tuberculosis lumazine synthase as a proxy.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of inhibitor binding. The following sections outline the core experimental protocols used to characterize the interaction between inhibitors and lumazine synthase.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

Methodology:

-

Protein Preparation: Recombinant lumazine synthase is expressed and purified to >95% homogeneity. The final buffer for the protein solution is 100 mM Tris-HCl pH 7.0, 100 mM NaCl, and 5 mM DTT.

-

Ligand Preparation: The inhibitor is dissolved in the same buffer as the protein to minimize heat of dilution effects.

-

ITC Experiment:

-

The sample cell is filled with the lumazine synthase solution (typically 20-50 µM).

-

The injection syringe is filled with the inhibitor solution (typically 200-500 µM).

-

A series of small injections (e.g., 2-10 µL) of the inhibitor solution into the protein solution are performed at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis: The resulting data are fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and stoichiometry).

Enzyme Kinetics for Inhibition Studies

Enzyme kinetics are used to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Methodology:

-

Reaction Mixture: The standard reaction mixture contains 100 mM Tris-HCl pH 7.0, 100 mM NaCl, and 5 mM DTT.

-

Assay Protocol:

-

A fixed concentration of lumazine synthase is incubated with varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of the substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.

-

The formation of 6,7-dimethyl-8-ribityllumazine is monitored spectrophotometrically.

-

-

Data Analysis: Reaction rates are plotted against substrate concentration in the presence and absence of the inhibitor. The data are then fitted to the Michaelis-Menten equation and appropriate inhibition models to determine Vmax, Km, and Ki.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-inhibitor complex, revealing the specific molecular interactions at the binding site.

Methodology:

-

Crystallization: The purified lumazine synthase is co-crystallized with the inhibitor. This is typically achieved using vapor diffusion methods, screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).

-

Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam. Diffraction data are collected on a suitable detector.

-

Structure Solution and Refinement:

-

The structure is solved using molecular replacement, with a known lumazine synthase structure as the search model.

-

The initial model is refined against the collected diffraction data, and the inhibitor molecule is built into the electron density map.

-

The final structure is validated for its geometric quality.

-

Visualizations

Riboflavin Biosynthesis Pathway

Caption: The terminal steps of the riboflavin biosynthesis pathway.

Experimental Workflow for Binding Site Analysis

Caption: Workflow for inhibitor binding site analysis.

Conclusion

The analysis of inhibitor binding to S. pombe lumazine synthase, guided by data from homologous enzymes, provides a robust framework for understanding the molecular interactions that drive inhibition. The combination of quantitative biophysical data and high-resolution structural information is essential for the rational design and optimization of potent and specific inhibitors targeting the riboflavin biosynthesis pathway for therapeutic intervention. The experimental protocols and workflows detailed herein offer a comprehensive guide for researchers engaged in the discovery and development of novel antifungal agents.

References

- 1. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of lumazine synthase from Mycobacterium tuberculosis as a target for rational drug design: binding mode of a new class of purinetrione inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Enzymatic Pathway of Riboflavin in Fission Yeast (Schizosaccharomyces pombe)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a water-soluble vitamin crucial for a wide range of metabolic processes. It serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors for a large class of oxidoreductase enzymes known as flavoproteins.[1] These enzymes are pivotal in cellular respiration, fatty acid oxidation, and redox homeostasis.[1] While humans and other animals must obtain riboflavin from their diet, most fungi, plants, and microorganisms can synthesize it de novo.[2]

The fission yeast, Schizosaccharomyces pombe, provides an excellent model system for studying eukaryotic cellular processes. Its riboflavin biosynthesis pathway is of significant interest to researchers, particularly in the field of drug development. As this pathway is essential for many pathogenic fungi and bacteria but absent in humans, its constituent enzymes represent promising targets for novel anti-infective agents.[3][4] This guide provides a detailed overview of the enzymatic steps, quantitative kinetic data, and experimental methodologies used to study this vital pathway in S. pombe.

The Enzymatic Pathway of Riboflavin Biosynthesis

The biosynthesis of riboflavin in S. pombe begins with two precursor molecules: Guanosine triphosphate (GTP) from the purine biosynthesis pathway and Ribulose 5-phosphate from the pentose phosphate pathway.[2] The pathway involves a series of enzymatic conversions to produce the final riboflavin molecule. In fungi, the sequence of the initial reduction and deamination steps is inverted compared to the pathway in bacteria.[5][6]

The key enzymatic steps are:

-

GTP Cyclohydrolase II initiates the pathway by opening the imidazole ring of GTP.

-

A series of reactions involving a reductase and a deaminase converts the intermediate to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP).

-

Concurrently, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) synthase converts Ribulose 5-phosphate into DHBP.

-

6,7-dimethyl-8-ribityllumazine synthase (lumazine synthase) catalyzes the condensation of ArP and DHBP to form 6,7-dimethyl-8-ribityllumazine (DRL).[7]

-

In the final step, Riboflavin synthase catalyzes an unusual dismutation of two DRL molecules to yield one molecule of riboflavin and one molecule of ArP, which is recycled back into the pathway.[3][8]

Figure 1: Enzymatic pathway of riboflavin biosynthesis in Schizosaccharomyces pombe.

Quantitative Analysis of Pathway Enzymes

Detailed kinetic studies have been performed on the terminal enzymes of the riboflavin pathway in S. pombe, revealing their efficiency and substrate affinities. This quantitative data is crucial for understanding pathway flux and for designing targeted inhibitors.

| Enzyme | Parameter | Value | Substrate | Reference |

| 6,7-Dimethyl-8-ribityllumazine Synthase | Vmax | 13,000 nmol·mg⁻¹·h⁻¹ | N/A | [7] |

| Km | 5 µM | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | [7] | |

| Km | 67 µM | 3,4-dihydroxy-2-butanone 4-phosphate | [7] | |

| Kd | 1.2 µM | Riboflavin (product) | [7][9] | |

| Riboflavin Synthase | Rate | 158 nmol·mg⁻¹·min⁻¹ | 6,7-dimethyl-8-ribityllumazine | [3][4] |

| Km (apparent) | 5.7 µM | 6,7-dimethyl-8-ribityllumazine | [3][4] |

The binding of the final product, riboflavin, to 6,7-dimethyl-8-ribityllumazine synthase with a dissociation constant (Kd) of 1.2 µM suggests a potential mechanism for feedback regulation of the pathway.[7][10]

Experimental Protocols

The characterization of enzymes from the S. pombe riboflavin pathway typically involves heterologous expression, purification, and detailed kinetic and structural analysis.

This protocol describes the general steps for obtaining purified enzyme for subsequent analysis.

a. Gene Cloning:

-

A cDNA sequence from S. pombe encoding the target enzyme (e.g., riboflavin synthase) is identified.[3]

-

The open reading frame is amplified via PCR and cloned into an E. coli expression vector, such as pNCO113 or pT7-7, which places the gene under the control of an inducible promoter (e.g., T5 or T7).[3]

b. Heterologous Expression:

-

The expression plasmid is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).[3]

-

Bacterial cultures are grown in a rich medium like LB broth containing an appropriate antibiotic (e.g., ampicillin) at 37°C to a mid-log phase.

-

Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cultures are incubated for several more hours at a reduced temperature (e.g., 25°C) to enhance soluble protein expression.

c. Purification:

-

Cells are harvested by centrifugation and lysed using sonication or a French press.

-

The lysate is clarified by high-speed centrifugation to remove cell debris.

-

The target protein is purified from the soluble fraction using a series of chromatography steps, which may include affinity chromatography (if the protein is tagged), ion exchange, and size-exclusion chromatography.

References

- 1. oaepublish.com [oaepublish.com]

- 2. cuvillier.de [cuvillier.de]

- 3. Riboflavin synthase of Schizosaccharomyces pombe. Protein dynamics revealed by 19F NMR protein perturbation experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Riboflavin synthase of Schizosaccharomyces pombe. Protein dynamics revealed by 19F NMR protein perturbation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of vitamin b2 (riboflavin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The structural basis of riboflavin binding to Schizosaccharomyces pombe 6,7-dimethyl-8-ribityllumazine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. flavins.info [flavins.info]

Introduction: Lumazine Synthase as a Therapeutic Target

An In-Depth Technical Guide on the Classification of S. pombe Lumazine Synthase-IN-1 and Other Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification, quantitative data, and experimental protocols related to inhibitors of Schizosaccharomyces pombe (S. pombe) lumazine synthase, with a specific focus on S. pombe lumazine synthase-IN-1. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel anti-infective agents targeting the riboflavin biosynthesis pathway.

Riboflavin (Vitamin B2) is an essential cofactor for a multitude of cellular processes. While humans obtain riboflavin from their diet, many pathogenic microorganisms, including certain fungi and bacteria, are dependent on its de novo synthesis.[1][2][3] This makes the enzymes of the riboflavin biosynthesis pathway attractive targets for the development of novel antimicrobial drugs.[3][4]

Lumazine synthase (LS) catalyzes the penultimate step in this pathway: the formation of 6,7-dimethyl-8-ribityllumazine.[1][5][6] Its essential role in microbial survival and its absence in humans make it a prime candidate for targeted inhibitor design. This guide delves into the inhibitors identified for S. pombe lumazine synthase, a key model organism.

The Riboflavin Biosynthesis Pathway in S. pombe

The synthesis of riboflavin involves a series of enzymatic steps. Lumazine synthase and riboflavin synthase catalyze the final two steps of this vital pathway.[1]

Caption: Final steps of the riboflavin biosynthesis pathway.

Classification and Quantitative Data of S. pombe Lumazine Synthase Inhibitors

A number of small molecule inhibitors of S. pombe lumazine synthase have been identified and classified. S.pombe lumazine synthase-IN-1, also known as compound 21, is categorized as a Class II inhibitor.[7] The inhibitory activities of these compounds are typically quantified by their inhibition constant (Ki) or dissociation constant (Kd).

Table 1: Quantitative Data for S. pombe Lumazine Synthase Inhibitors

| Compound Name/Identifier | Classification | Target Organism | Ki (μM) | Kd (μM) | Inhibition Type | Reference |

| This compound (Compound 21) | Class II | S. pombe | 243 | - | - | [7][8] |

| M. tuberculosis | 9.6 | - | - | [7][8] | ||

| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) | Lead Compound | M. tuberculosis | 95 | - | - | [1][9] |

| (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) | Optimized Lead | M. tuberculosis | 3.7 | - | - | [9] |

| 1,3,6,8-tetrahydroxy-2,7-naphthyridine (Reactant of Compound 8) | HTS Hit | S. pombe | 350 ± 76 | - | Competitive | [2] |

| 2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (Compound 8) | Oxidized Derivative | S. pombe (Tris buffer) | 66 ± 13 | - | Competitive | [2] |

| S. pombe (Phosphate buffer) | 22 ± 4 | - | Competitive | [2] | ||

| Riboflavin | Product | S. pombe | - | 1.2 | - | [5][10] |

| S. cerevisiae | - | 3.9 | - | [10] | ||

| B. subtilis | - | >1000 | - | [10] |

Experimental Protocols

The identification and characterization of S. pombe lumazine synthase inhibitors involve a multi-step process, from initial screening to detailed kinetic and structural analysis.

High-Throughput Screening (HTS) Assay

A fluorescence-based HTS assay was developed to identify novel inhibitors of S. pombe lumazine synthase.[1]

-

Principle: The assay is based on the competitive binding between riboflavin and potential inhibitors to the active site of the enzyme. Free riboflavin is highly fluorescent, whereas enzyme-bound riboflavin is not.[1] The displacement of riboflavin from the enzyme-ligand complex by an inhibitor results in a measurable increase in fluorescence.[1]

-

Methodology:

-

A solution of S. pombe lumazine synthase is pre-incubated with riboflavin to form a non-fluorescent complex.

-

Compounds from a chemical library are added to the complex.

-

The fluorescence of the solution is measured.

-

An increase in fluorescence indicates that the compound has displaced riboflavin, identifying it as a potential inhibitor.[1]

-

Enzyme Kinetics for Inhibition Constant (Ki) Determination

Standard steady-state kinetic analysis is employed to determine the inhibition constants and the mode of inhibition.

-

Principle: The reaction rate of lumazine synthase is measured in the presence of varying concentrations of the substrate and the inhibitor.

-

Methodology:

-

The enzyme reaction is initiated by adding one of the substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione or 3,4-dihydroxy-2-butanone 4-phosphate, to a mixture containing the enzyme, the other substrate, and the inhibitor.[5]

-

The formation of 6,7-dimethyl-8-ribityllumazine is monitored over time.

-

The data are fitted to kinetic models (e.g., Michaelis-Menten) to determine kinetic parameters such as Vmax and Km.

-

The Ki value is calculated from the changes in these parameters at different inhibitor concentrations.

-

Molecular Modeling and Docking

Computational methods are used to predict and analyze the binding mode of inhibitors within the active site of lumazine synthase.

-

Principle: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

-

Methodology:

-

The three-dimensional structure of S. pombe lumazine synthase is obtained from protein data banks or generated through homology modeling.

-

The inhibitor molecule is docked into the active site of the enzyme using software such as Gold.[1]

-

Energy minimization is performed using tools like Sybyl.[1][2]

-

The resulting complex is analyzed to identify key interactions, such as hydrogen bonds and stacking interactions, that stabilize the binding.[1]

-

Caption: Workflow for lumazine synthase inhibitor discovery.

Conclusion

The classification of inhibitors for S. pombe lumazine synthase provides a framework for understanding their structure-activity relationships and for the rational design of more potent and specific compounds. S. pombe lumazine synthase-IN-1 represents one such inhibitor that has been characterized. The detailed experimental protocols outlined in this guide, from high-throughput screening to structural biology, are crucial for the continued discovery and development of novel anti-infective agents targeting the essential riboflavin biosynthesis pathway. The data and methodologies presented herein serve as a foundational resource for researchers aiming to contribute to this important field of drug discovery.

References

- 1. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Riboflavin synthase of Schizosaccharomyces pombe. Protein dynamics revealed by 19F NMR protein perturbation experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]

- 5. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lumazine synthase - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.glpbio.com [file.glpbio.com]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. The structural basis of riboflavin binding to Schizosaccharomyces pombe 6,7-dimethyl-8-ribityllumazine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Novel Inhibitors of Fungal Lumazine Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. One promising target is the riboflavin biosynthesis pathway, which is essential for most fungi but absent in humans, offering a potential avenue for selective toxicity. Within this pathway, lumazine synthase (LS) stands out as a critical enzyme, catalyzing the penultimate step in the formation of riboflavin. This technical guide provides an in-depth overview of the strategies and methodologies for identifying and characterizing novel inhibitors of fungal lumazine synthase, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Quantitative Data Summary of Fungal Lumazine Synthase Inhibitors

The following tables summarize the inhibitory activities of various compounds against lumazine synthase from different fungal and model organisms. This data provides a comparative overview of inhibitor potencies and serves as a valuable resource for structure-activity relationship (SAR) studies.

Table 1: Inhibitors of Schizosaccharomyces pombe Lumazine Synthase

| Compound | Inhibition Constant (Ki) | Inhibition Type | Reference |

| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) | 210 µM | - | [1] |

| 1,3,6,8-Tetrahydroxy-2,7-naphthyridine | 350 ± 76 µM | Competitive | [2][3] |

| 2,5,8,11-Tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (Oxidized product of above) | 66 ± 13 µM (in Tris buffer) | Competitive | [2][3] |

| 2,5,8,11-Tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (Oxidized product of above) | 22 ± 4 µM (in phosphate buffer) | Competitive | [2][3] |

Table 2: Inhibitors of Candida albicans Lumazine Synthase

| Compound | Binding Constant (Kd) | Method | Reference |

| 1,3,7-Trihydro-9-D-ribityl-2,4,8-purinetrione-7-yl (TS13) | Micromolar range | Isothermal Titration Calorimetry | [4][5] |

| 3-(1,3-Dihydro-9-D-ribityl-2,4,8-purinetrione-7-yl)butane-1-phosphate (TS44) | Micromolar range | Isothermal Titration Calorimetry | [4][5] |

| 4-(6,7(5H,8H)-Dioxo-8-D-ribityllumazine-5-yl)butane 1-phosphate (GJ43) | Micromolar range | Isothermal Titration Calorimetry | [4][5] |

| [4-(6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)butyl] phosphate (JC33) | Micromolar range | Isothermal Titration Calorimetry | [4][5] |

Table 3: Inhibitors of Mycobacterium tuberculosis Lumazine Synthase (for comparative purposes)

| Compound | Inhibition Constant (Ki) | Reference |

| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) | 95 µM | [1][6] |

| (E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) | 3.7 µM | [6] |

Key Experimental Protocols

The identification and characterization of novel lumazine synthase inhibitors rely on a series of well-defined experimental procedures. This section details the core methodologies employed in the field.

High-Throughput Screening (HTS) using Riboflavin Fluorescence

This assay leverages the fluorescent properties of riboflavin to identify compounds that bind to the active site of lumazine synthase.[7] The principle is based on the competitive displacement of fluorescent riboflavin from the enzyme's active site by a potential inhibitor, leading to an increase in fluorescence.[1]

Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified Schizosaccharomyces pombe lumazine synthase in a suitable buffer (e.g., Tris or phosphate buffer, pH 7.0).

-

Prepare a stock solution of riboflavin.

-

Prepare a library of test compounds at a desired concentration.

-

-

Assay Procedure (384-well format):

-

To each well, add a solution of lumazine synthase pre-incubated with riboflavin. The concentration should be optimized so that the riboflavin fluorescence is quenched by enzyme binding.

-

Add the test compounds from the library to the wells.

-

Incubate the plates for a sufficient time to allow for competitive binding to reach equilibrium.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for riboflavin.

-

-

Data Analysis:

-

Calculate the Z' factor to assess the robustness of the assay. A Z' factor of 0.7 is considered excellent for HTS.[7]

-

Identify "hits" as compounds that cause a significant increase in fluorescence compared to control wells (containing enzyme, riboflavin, and DMSO).

-

Enzyme Kinetics for Inhibition Constant (Ki) Determination

Once potential inhibitors are identified, their potency and mechanism of inhibition are determined through enzyme kinetic studies.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction mixture containing a suitable buffer, the substrates of lumazine synthase: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ARUP) and 3,4-dihydroxy-2-butanone 4-phosphate (DHBP).

-

Prepare a series of inhibitor concentrations.

-

-

Kinetic Assay:

-

Initiate the reaction by adding purified fungal lumazine synthase.

-

Monitor the formation of the product, 6,7-dimethyl-8-ribityllumazine, over time by measuring the increase in absorbance or fluorescence at a specific wavelength.

-

Perform the assay with varying concentrations of one substrate while keeping the other constant, and at different fixed concentrations of the inhibitor.

-

-

Data Analysis:

-

Plot the initial reaction velocities against substrate concentrations to generate Michaelis-Menten plots.

-

Use Lineweaver-Burk, Dixon, or non-linear regression analysis to determine the Km and Vmax values in the presence and absence of the inhibitor.

-

Calculate the inhibition constant (Ki) and determine the type of inhibition (competitive, non-competitive, or uncompetitive).

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an inhibitor binding to the enzyme.[4][5]

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified fungal lumazine synthase in a degassed buffer.

-

Prepare a solution of the inhibitor in the same buffer.

-

-

ITC Experiment:

-

Load the enzyme solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the obtained parameters.

-

Visualizing Key Pathways and Processes

Understanding the broader context of the riboflavin biosynthesis pathway and the specific workflow for inhibitor discovery is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate these key aspects.

The Fungal Riboflavin Biosynthesis Pathway

The following diagram outlines the key enzymatic steps in the fungal riboflavin biosynthesis pathway, highlighting the position of lumazine synthase.

Caption: Fungal Riboflavin Biosynthesis Pathway Highlighting Lumazine Synthase.

Workflow for Novel Lumazine Synthase Inhibitor Discovery

This diagram illustrates a typical workflow for the discovery and validation of novel fungal lumazine synthase inhibitors, from initial screening to detailed characterization.

Caption: Workflow for Fungal Lumazine Synthase Inhibitor Discovery.

Logical Relationship of Structure-Based Drug Design

Structure-based drug design is a powerful strategy for developing potent and selective inhibitors. This diagram outlines the cyclical process involved.

Caption: Iterative Cycle of Structure-Based Drug Design for Lumazine Synthase Inhibitors.

References

- 1. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel lumazine synthase inhibitor derived from oxidation of 1,3,6,8-tetrahydroxy-2,7-naphthyridine to a tetraazaperylenehexaone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lumazine synthase from Candida albicans as an anti-fungal target enzyme: structural and biochemical basis for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and development of a small molecule library with lumazine synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high-throughput screen utilizing the fluorescence of riboflavin for identification of lumazine synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Lumazine Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify inhibitors of lumazine synthase, a key enzyme in the riboflavin biosynthesis pathway. As this pathway is essential for many pathogenic microorganisms but absent in humans, its components are attractive targets for the development of novel antimicrobial agents.[1][2][3]

Introduction to Lumazine Synthase

Lumazine synthase (LS) catalyzes the penultimate step in the biosynthesis of riboflavin (Vitamin B2), the condensation of 5-amino-6-(D-ribitylamino)-2,4-(1H,3H)pyrimidinedione with L-3,4-dihydroxy-2-butanone-4-phosphate to form 6,7-dimethyl-8-ribityllumazine.[2][4][5] This enzyme is crucial for the survival of many bacteria and fungi that synthesize their own riboflavin.[1][3] The active site of lumazine synthase has been well-characterized, providing a structural basis for the rational design and screening of inhibitors.[4][6][7]

High-Throughput Screening Assay Principle

A robust and sensitive high-throughput screening method has been developed based on the competitive binding of a potential inhibitor and riboflavin to the active site of Schizosaccharomyces pombe lumazine synthase.[8] This assay leverages the fluorescent properties of riboflavin. When riboflavin is bound to lumazine synthase, its fluorescence is quenched. In the presence of a competitive inhibitor, riboflavin is displaced from the active site, leading to a measurable increase in fluorescence.[2][3] This thermodynamic assay is advantageous as it avoids the complexities and instabilities associated with the enzyme's natural substrates in a kinetic assay format.[8]

Experimental Protocols

Reagents and Materials

-

Enzyme: Recombinant Schizosaccharomyces pombe lumazine synthase

-

Fluorescent Ligand: Riboflavin

-

Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 5 mM EDTA, 5 mM DTT[3] or 100 mM K/Na-phosphate (pH 7.0), 5 mM EDTA, 5 mM DTT[3]

-

Test Compounds: Library of small molecules dissolved in an appropriate solvent (e.g., DMSO)

-

Control Inhibitor: A known lumazine synthase inhibitor (e.g., (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione)[2]

-

Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements

-

Plate Reader: A fluorescence plate reader capable of excitation at ~450 nm and emission detection at ~530 nm.

Assay Protocol: Fluorescence-Based Competitive Binding HTS

-

Compound Plating: Dispense test compounds and controls into the 384-well microplates. Typically, a small volume (e.g., 1 µL) of the compound stock solution is added to each well.

-

Enzyme-Riboflavin Complex Preparation: Prepare a solution of S. pombe lumazine synthase and riboflavin in the assay buffer. The final concentrations in the assay well should be optimized, but a starting point could be in the low micromolar range for riboflavin and a concentration of lumazine synthase sufficient to quench a significant portion of the riboflavin fluorescence.

-

Reaction Incubation: Add the enzyme-riboflavin complex to the wells containing the test compounds. The total reaction volume is typically between 20-50 µL.

-

Incubation: Incubate the plates at room temperature for a sufficient period to allow the binding equilibrium to be reached (e.g., 30-60 minutes). Protect the plates from light.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for riboflavin (e.g., Ex: 450 nm, Em: 530 nm).

-

Data Analysis:

-

Negative Control (0% Inhibition): Wells containing the enzyme-riboflavin complex and solvent (e.g., DMSO) but no inhibitor.

-

Positive Control (100% Inhibition): Wells containing riboflavin alone (no enzyme) or the enzyme-riboflavin complex with a saturating concentration of a known potent inhibitor.

-

Calculate Percent Inhibition:

-

Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits and are selected for further validation.

-

Secondary Assay: Kinetic Inhibition Assay

Primary hits from the HTS should be validated using a kinetic assay to confirm their inhibitory activity and determine their mechanism of inhibition.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, 5-amino-6-ribitylaminopyrimidinedione, and 3,4-dihydroxy-2-butanone-4-phosphate.[3]

-

Inhibitor Addition: Add varying concentrations of the hit compound to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding lumazine synthase.

-

Monitoring Reaction Progress: Monitor the formation of 6,7-dimethyl-8-ribityllumazine over time by measuring the change in absorbance or fluorescence, depending on the specific properties of the product and substrates.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten kinetics and appropriate models (e.g., Lineweaver-Burk plots) to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[9]

Data Presentation

The quantitative data for confirmed inhibitors should be summarized for clear comparison.

| Compound ID | HTS Assay (% Inhibition @ Conc.) | Secondary Assay (Ki in µM) | Inhibition Mechanism | Target Organism | Reference |

| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (9) | Hit from 100,000 compound screen | 95 | Competitive | M. tuberculosis | [10][11][12] |

| 210 | S. pombe | [2] | |||

| (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (26) | Optimized from lead compound 9 | 3.7 | M. tuberculosis | [10][11][12] | |

| 1,3,6,8-tetrahydroxy-2,7-naphthyridine (7) | HTS Hit | 350 ± 76 | Competitive | S. pombe | [3] |

| 2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (8) | Oxidation product of compound 7 | 66 ± 13 (in Tris buffer) | Competitive | S. pombe | [3] |

| 22 ± 4 (in phosphate buffer) | Competitive | S. pombe | [3] | ||

| JC33 | Micromolar range | Competitive | B. anthracis | [9] | |

| JC72 | Micromolar range | Competitive | B. anthracis | [9] | |

| TS23 | Micromolar range | Competitive | B. anthracis | [9] | |

| Compound A10 | Hit from ~600,000 compound screen | 0.069 (Kd) | M. tuberculosis | [13] | |

| Compound A39 | Hit from ~600,000 compound screen | 0.0023 (Kd) | M. tuberculosis | [13] | |

| Compound A52 | Hit from ~600,000 compound screen | 0.048 (Kd) | M. tuberculosis | [13] |

Visualizations

Riboflavin Biosynthesis Pathway

Caption: The role of Lumazine Synthase in the Riboflavin Biosynthesis Pathway.

High-Throughput Screening Workflow

References

- 1. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 2. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the lumazine synthase/riboflavin synthase complex of Bacillus subtilis: crystal structure analysis of reconstituted, icosahedral beta-subunit capsids with bound substrate analogue inhibitor at 2.4 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lumazine synthase - Wikipedia [en.wikipedia.org]

- 6. A structure-based model of the reaction catalyzed by lumazine synthase from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A high-throughput screen utilizing the fluorescence of riboflavin for identification of lumazine synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and development of a small molecule library with lumazine synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Discovery and Development of a Small Molecule Library with Lumazine Sy" by Arindam Talukdar, Meghan Breen et al. [scholarexchange.furman.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fluorescence Displacement Assay for Schizosaccharomyces pombe Lumazine Synthase

Audience: Researchers, scientists, and drug development professionals.